1-Hydroxy-7-azabenzotriazole
Overview
Description
1-Hydroxy-7-azabenzotriazole is a triazole derivative commonly used as a peptide coupling reagent. It is known for its ability to suppress racemization during peptide synthesis, making it a valuable tool in organic chemistry and biochemistry . The compound has a molecular formula of C5H4N4O and a molecular weight of 136.11 g/mol .
Scientific Research Applications
1-Hydroxy-7-azabenzotriazole has numerous applications in scientific research:
Biology: The compound is used in the synthesis of biologically active peptides and proteins.
Medicine: It plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: This compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
Target of Action
1-Hydroxy-7-azabenzotriazole (HOAt) is primarily used as a peptide coupling reagent . It targets the carboxyl groups of amino acids and peptides, facilitating the formation of peptide bonds .
Mode of Action
HOAt acts by suppressing the racemization that can otherwise occur during the peptide coupling reaction . This ensures the retention of the original stereochemistry of the amino acids, leading to the formation of the desired peptide sequence .
Result of Action
The primary result of HOAt’s action is the efficient and racemization-free synthesis of peptides . By suppressing racemization, HOAt ensures the correct stereochemistry of the synthesized peptides, which is crucial for their biological activity.
Action Environment
The action of HOAt can be influenced by various environmental factors. For instance, the pH of the solution can affect the efficiency of peptide coupling. Moreover, HOAt has been found to act as a corrosion inhibitor for mild steel in sulfuric acid, indicating that its efficacy can be influenced by the presence of certain metals and acids .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-Hydroxy-7-azabenzotriazole plays a crucial role in biochemical reactions, particularly in peptide synthesis . It interacts with amino acids and peptides, serving as a coupling reagent . The nature of these interactions involves the suppression of racemization, a process that can occur during the reaction .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a peptide coupling reagent . It exerts its effects at the molecular level by interacting with amino acids and peptides, suppressing the racemization that can occur during the reaction
Metabolic Pathways
Given its role in peptide synthesis, it may interact with enzymes or cofactors involved in these processes
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hydroxy-7-azabenzotriazole can be synthesized through various methods. One common approach involves the reaction of 7-azabenzotriazole with hydroxylamine under controlled conditions. The reaction typically requires a solvent such as dimethylformamide and a catalyst to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as crystallization and purification to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-7-azabenzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other triazole derivatives.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazole derivatives, while substitution reactions can produce a wide range of functionalized triazoles .
Comparison with Similar Compounds
1-Hydroxy-7-azabenzotriazole is often compared with other peptide coupling reagents such as:
1-Hydroxybenzotriazole: Similar in structure but less effective in suppressing racemization.
N-Hydroxysuccinimide: Commonly used but has different reactivity and efficiency.
3-Hydroxy-3,4-dihydro-1,2,3-benzotriazine-4-one: Another coupling reagent with distinct properties.
This compound is unique due to its high efficiency in peptide coupling reactions and its ability to minimize racemization, making it a preferred choice in many synthetic applications .
Properties
IUPAC Name |
3-hydroxytriazolo[4,5-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-9-5-4(7-8-9)2-1-3-6-5/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIRBHDGWMWJEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(N=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075239 | |
Record name | 3H-1,2,3-Triazolo[4,5-b]pyridine, 3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0075239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39968-33-7 | |
Record name | HOAt | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39968-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Hydroxy-7-azabenzotriazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039968337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3H-1,2,3-Triazolo[4,5-b]pyridine, 3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0075239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3H-1,2,3-Triazolo[4,5-b]pyridine, 3-hydroxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.938 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-HYDROXY-7-AZABENZOTRIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TX8XYH09H0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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